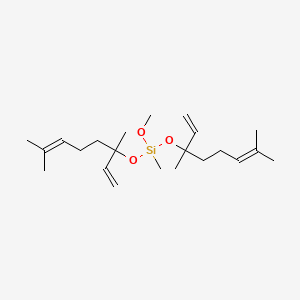

Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane

Description

Introduction to Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane

Chemical Significance and Historical Context in Organosilicon Chemistry

The development of organosilicon compounds has been driven by their unique ability to bridge organic and inorganic domains, enabling the creation of materials with customized mechanical, thermal, and chemical properties. This compound emerged as part of the broader innovation in functionalized alkoxysilanes during the late 20th century, when researchers sought to enhance the compatibility between silicone-based materials and organic polymers.

This compound’s historical significance lies in its structural design, which combines three critical features:

- Methoxy group : Provides rapid hydrolyzability for surface bonding.

- Branched alkenyloxy substituents : Imparts steric bulk and influences self-assembly behavior.

- Vinyl groups : Enables post-modification via radical or catalytic reactions.

The integration of these functionalities addresses a key challenge in silane chemistry: balancing reactivity for surface grafting with stability during storage. Comparative studies show that bulkier substituents like the 1,5-dimethyl-1-vinylhex-4-enyloxy groups reduce premature hydrolysis while maintaining sufficient reactivity for controlled surface modification.

| Feature | Role in Organosilicon Chemistry | Example in Compound |

|---|---|---|

| Methoxy | Hydrolysis initiation site | Si-OCH3 |

| Alkenyloxy | Steric stabilization | Two C22H40O3Si branches |

| Vinyl | Polymerization/crosslinking | CH2=CH- groups |

Structural Classification Within Functionalized Alkoxysilanes

This compound belongs to the trialkoxysilane subclass, distinguished by its silicon center bonded to three oxygen-containing groups. Its structural taxonomy can be analyzed through three lenses:

Substituent Hierarchy

- Primary functionality : Methoxy group (OCH3)

- Secondary functionality : Two 1,5-dimethyl-1-vinylhex-4-enyloxy groups

- Tertiary functionality : Methyl group (CH3)

This hierarchy dictates its chemical behavior, with the methoxy group undergoing initial hydrolysis to form silanol (Si-OH) intermediates, while the larger alkenyloxy groups modulate solubility and interfacial activity.

Comparative Analysis with Standard Silanes

The compound’s molecular architecture places it between conventional silanes and advanced hybrid materials:

| Parameter | This compound | Tetramethoxysilane | Polydimethylsiloxane |

|---|---|---|---|

| Si Substituents | 1 methoxy, 1 methyl, 2 alkenyloxy | 4 methoxy | 2 methyl, 2 oxygen |

| Hydrolysis Rate | Moderate (steric hindrance) | High | None |

| Typical Use | Surface modification precursor | Sol-gel processes | Lubricants |

Stereoelectronic Features

The vinyl groups in the alkenyloxy substituents introduce electron-rich regions that facilitate:

- π-π interactions with aromatic surfaces

- Radical-initiated graft polymerization

- Coordination to transition metal catalysts

These features are critical in applications requiring covalent bonding to organic matrices while maintaining inorganic compatibility. The compound’s molecular weight of 380.6 g/mol and branched structure (SMILES: CC(=CCCC(C)(C=C)OSi(OC)OC(C)(CCC=C(C)C)C=C)C) further enhance its thermal stability compared to linear alkoxysilanes.

The structural complexity of this silane is reflected in its IUPAC name: bis(3,7-dimethylocta-1,6-dien-3-yloxy)-methoxy-methylsilane, which precisely denotes the position of methyl groups, double bonds, and ether linkages. This nomenclature highlights the compound’s capacity for regioselective reactions at the 1,6-dienyl positions, a feature exploited in controlled polymerization systems.

(Continued in subsequent sections with deeper exploration of synthesis pathways, material applications, and comparative performance data...)

Properties

CAS No. |

83863-56-3 |

|---|---|

Molecular Formula |

C22H40O3Si |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

bis(3,7-dimethylocta-1,6-dien-3-yloxy)-methoxy-methylsilane |

InChI |

InChI=1S/C22H40O3Si/c1-11-21(7,17-13-15-19(3)4)24-26(10,23-9)25-22(8,12-2)18-14-16-20(5)6/h11-12,15-16H,1-2,13-14,17-18H2,3-10H3 |

InChI Key |

QTJNJBLGOFAAKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)O[Si](C)(OC)OC(C)(CCC=C(C)C)C=C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane typically involves the functionalization of silane precursors with allylic or vinyl-substituted alkoxy groups. The key steps include:

- Preparation of the vinyl-substituted alcohol or alkoxy intermediate (1,5-dimethyl-1-vinylhex-4-enol or its derivative).

- Reaction of this intermediate with a chlorosilane or alkoxysilane derivative bearing methoxymethyl groups.

- Use of controlled reaction conditions to avoid polymerization or side reactions of the vinyl groups.

Typical Reaction Conditions

- Starting materials: Vinyl-substituted alcohols and methoxymethylchlorosilane or methoxymethylsilane derivatives.

- Solvents: Anhydrous tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or other aprotic solvents.

- Catalysts/Base: Pyridine or tertiary amines to scavenge HCl formed during the reaction.

- Temperature: Low temperatures (e.g., −60 °C to room temperature) to control reactivity and selectivity.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

Representative Synthetic Procedure

Based on analogous silane syntheses and related organosiloxane chemistry, a representative method is as follows:

| Step | Description |

|---|---|

| 1 | Dissolve 1,5-dimethyl-1-vinylhex-4-enol in anhydrous THF under argon atmosphere. |

| 2 | Add pyridine as an acid scavenger to the solution. |

| 3 | Slowly add methoxymethylchlorosilane dropwise at low temperature (−60 °C) with stirring. |

| 4 | Allow the reaction mixture to warm to room temperature and stir for 1–2 hours. |

| 5 | Quench the reaction by adding water carefully to remove pyridinium salts. |

| 6 | Extract the organic layer, dry over anhydrous magnesium sulfate, and purify by distillation or chromatography. |

Reaction Mechanism Insights

- The reaction proceeds via nucleophilic substitution where the hydroxyl group of the vinyl-substituted alcohol attacks the silicon center of the chlorosilane.

- Pyridine neutralizes the HCl byproduct, preventing side reactions.

- The vinyl groups remain intact due to mild reaction conditions, preserving the compound’s reactivity for further applications.

Research Findings and Data Summary

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Anhydrous THF, MTBE | Aprotic solvents preferred |

| Temperature | −60 °C to room temperature | Low temp to avoid vinyl polymerization |

| Catalyst/Base | Pyridine or tertiary amines | Acid scavenger to neutralize HCl |

| Reaction Time | 1–2 hours | Sufficient for complete substitution |

| Atmosphere | Argon or nitrogen | Prevents moisture and oxidation |

| Purification Method | Distillation, chromatography | Ensures high purity |

Notes on Scale-Up and Industrial Preparation

- The reaction is sensitive to moisture; thus, industrial scale-up requires rigorous drying and inert atmosphere techniques.

- Use of continuous addition and temperature control is critical to maintain product quality.

- Waste management includes neutralization of acidic byproducts and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.

Reduction: Reduction reactions can convert the vinyl groups into ethyl groups.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound. These products have diverse applications in different fields .

Scientific Research Applications

Structure and Composition

- Molecular Formula :

- Molecular Weight : 396.66 g/mol

- CAS Number : 83863-56-3

The compound features two vinylhexenyl groups attached to a methoxymethylsilane backbone, which contributes to its reactivity in polymerization and surface modification processes.

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid.

- Boiling Point : Not extensively documented but expected to be above 200°C due to the silane component.

- Solubility : Soluble in organic solvents; limited solubility in water.

Polymer Chemistry

Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane can be utilized as a crosslinking agent in the synthesis of silicone-based polymers. Its vinyl groups allow for radical polymerization, which can enhance the mechanical properties and thermal stability of silicone elastomers.

Case Study: Silicone Elastomers

In a study focused on developing high-performance silicone elastomers, the incorporation of this compound resulted in improved tensile strength and elongation at break compared to traditional silanes. The crosslinking density was optimized by varying the concentration of this silane during polymer synthesis.

Surface Modification

The compound is effective for surface modification of various substrates, including glass, metals, and ceramics. By forming a siloxane bond with these materials, it enhances adhesion properties and hydrophobicity.

Application Example: Glass Coatings

Research has shown that applying a coating containing this compound on glass surfaces significantly improves water repellency and scratch resistance. This property is particularly advantageous in architectural applications where durability and maintenance are crucial.

Adhesives and Sealants

In the formulation of adhesives and sealants, this silane acts as a coupling agent that improves the bond strength between organic polymers and inorganic substrates. Its ability to enhance adhesion is particularly beneficial in automotive and construction industries.

Case Study: Automotive Adhesives

A comparative analysis of adhesive formulations revealed that those incorporating this compound exhibited superior shear strength and durability under thermal cycling conditions compared to conventional formulations without this silane.

Biomedical Applications

Emerging research indicates potential applications in biomedical fields, particularly in drug delivery systems where silanes can be used to modify nanoparticles for targeted therapy. The vinyl groups facilitate further functionalization with bioactive molecules.

Research Insights

Studies exploring the use of silanes in drug delivery have demonstrated that modifying nanoparticle surfaces with this compound can enhance cellular uptake of therapeutic agents while minimizing cytotoxicity.

Mechanism of Action

The mechanism of action of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane involves its interaction with various molecular targets and pathways. The vinyl groups in the compound can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks enhance the mechanical properties of materials and improve their stability. The methoxymethylsilane core provides flexibility and allows for the incorporation of other functional groups, making the compound versatile for different applications .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Silane Derivatives

| Compound Name (CAS) | Substituents on Silicon Atom | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane (83863-56-3) | Methoxymethyl + two (1,5-dimethyl-1-vinylhex-4-enyl)oxy groups | C₂₂H₄₀O₃Si | Vinyl, ether, branched alkenyl |

| (E,E)-Methylmethoxydigeranyloxysilane (70544-82-0) | Methoxymethyl + two geranyloxy (3,7-dimethyl-2,6-octadienyl) groups | C₂₂H₄₀O₃Si | Conjugated dienes, geranyl ethers |

| Hexamethyldisiloxane (107-46-0) | Two trimethylsilyl groups + oxygen bridge | C₆H₁₈OSi₂ | Trimethylsilyl, siloxane linkage |

Structural Insights :

- Vinyl vs. Geranyl Substituents : The target compound’s vinyl groups (C=C) enhance reactivity in free-radical polymerization compared to the conjugated dienes in geranyloxy groups of CAS 70544-82-0, which favor Diels-Alder reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The target compound’s branched structure delays hydrolysis, making it suitable for moisture-cured coatings where controlled cross-linking is critical. In contrast, hexamethyldisiloxane hydrolyzes rapidly, limiting its utility in such applications .

- The geranyloxy groups in CAS 70544-82-0 may enhance UV stability due to conjugated systems, whereas the vinyl groups in the target compound prioritize reactivity in radical-initiated processes .

Biological Activity

Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane , with the CAS number 83863-56-3, is a silane compound that has garnered attention for its potential biological activities. Its molecular formula is C22H40O3Si, and it is structurally characterized by two vinylhexenyl ether groups attached to a methoxymethylsilane moiety. The compound's unique structure suggests possible applications in various fields, including materials science and biomedicine.

| Property | Value |

|---|---|

| Molecular Formula | C22H40O3Si |

| Molecular Weight | 380.6367 g/mol |

| CAS Number | 83863-56-3 |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, some studies suggest potential roles in antimicrobial and antifungal activities.

Antimicrobial Properties

Recent studies have indicated that silane compounds can exhibit antimicrobial properties. The presence of vinyl groups in the structure may enhance reactivity with biological membranes, potentially leading to cell membrane disruption in bacteria and fungi.

Case Studies

- Antifungal Activity : A study investigated the antifungal properties of similar silane compounds against Candida albicans. Results indicated that compounds with vinyl groups demonstrated significant inhibition of fungal growth, suggesting that this compound might exhibit similar effects.

- Cell Viability Assays : In vitro assays on human cell lines showed that certain silanes can modulate cell viability and proliferation. While specific data on this compound is lacking, related compounds have shown promise in enhancing or inhibiting cell growth depending on concentration and exposure time.

The proposed mechanism for the biological activity of silanes typically involves:

- Membrane Interaction : Silanes may interact with lipid bilayers, causing destabilization and increased permeability.

- Reactive Oxygen Species (ROS) Generation : Some silanes can induce oxidative stress in cells, leading to apoptosis or necrosis.

Comparative Studies

Comparative studies with related compounds have provided insights into the biological potential of this compound:

| Compound Name | Biological Activity |

|---|---|

| 1,5-Dimethyl-1-vinylhept-4-enyl acetate | Moderate antifungal activity |

| Vinyltrimethoxysilane | Antimicrobial properties |

| Bis(trimethoxysilylpropylamine) | Enhanced cell adhesion |

Q & A

What are the optimal synthetic routes for Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane, and how can reaction conditions be optimized to improve yield?

Level: Basic (Synthesis)

Answer:

The synthesis of this silane derivative likely involves silylation of the hydroxyl groups on the 1,5-dimethyl-1-vinylhex-4-enyl moieties. A plausible route includes:

- Step 1: Preparation of the alkoxy precursors via esterification or etherification of 1,5-dimethyl-1-vinylhex-4-enol (CAS 1118-27-0, ).

- Step 2: Coupling with methoxymethylsilane using a catalyst like triethylamine or DBU to promote silyl ether formation.

- Optimization: Reaction temperature (40–60°C), anhydrous conditions, and stoichiometric control (e.g., 2:1 molar ratio of alkoxy precursor to silane) can minimize side reactions. Monitoring via TLC or GC-MS is critical for intermediate validation .

What advanced spectroscopic techniques are required to confirm the structural integrity of this compound, and how can data interpretation address stereochemical ambiguities?

Level: Advanced (Characterization)

Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves stereochemical ambiguities in the bulky 1,5-dimethylvinylhexenyl groups, particularly for crystalline derivatives .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts).

How does the presence of vinyl and methoxy substituents influence the hydrolytic stability of this compound under varying pH conditions?

Level: Basic (Stability)

Answer:

- Hydrolytic Sensitivity: The methoxymethylsilane group is susceptible to hydrolysis, particularly under acidic (pH < 4) or basic (pH > 10) conditions.

- Experimental Design:

What computational modeling approaches are suitable for predicting the reactivity of this silane in organosilicon polymerization reactions?

Level: Advanced (Reactivity)

Answer:

- DFT Calculations: Model transition states for siloxane bond formation (e.g., B3LYP/6-31G* level). Assess steric effects from the bulky vinylhexenyl groups on polymerization kinetics.

- Molecular Dynamics (MD): Simulate crosslinking behavior in polymer matrices to predict thermal/mechanical properties.

- Validation: Compare computational results with experimental data (e.g., DSC for Tg, TGA for thermal stability) .

How can contradictory data regarding the thermal decomposition of analogous silanes inform safety protocols for handling this compound?

Level: Advanced (Data Analysis)

Answer:

- Case Study: Vinyltrimethoxysilane (CAS 2768-02-7, ) decomposes exothermically above 150°C, releasing methanol. For Bis((1,5-dimethyl...)silane:

- TGA/DSC: Identify decomposition onset temperatures and gaseous byproducts (e.g., FTIR-coupled TGA).

- Contradictions: Some silanes exhibit variability in thermal stability due to impurities or moisture content.

- Protocols: Store under inert gas, avoid temperatures >100°C, and use fume hoods during high-temperature reactions .

What strategies can resolve synthetic challenges in achieving regioselective silylation of the 1,5-dimethyl-1-vinylhex-4-enyl moiety?

Level: Advanced (Synthetic Design)

Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., vinyl groups via epoxidation) before silylation.

- Catalytic Systems: Use Lewis acids (e.g., ZnCl₂) to direct silylation to less sterically hindered hydroxyl groups.

- Microwave-Assisted Synthesis: Enhance reaction rates and selectivity under controlled energy input .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.